
N,N-Diethyl-3-(4-iodophenyl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(4-iodophenyl)-propionamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(4-iodophenyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and diethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-iodoaniline with a suitable acylating agent, such as propionyl chloride, under basic conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with diethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N,N-Diethyl-3-(4-iodophenyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation and Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Chemistry
In chemistry, N,N-Diethyl-3-(4-iodophenyl)-propionamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. Its ability to undergo substitution reactions makes it useful for labeling and tracking studies.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structure can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of N,N-Diethyl-3-(4-iodophenyl)-propionamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-(4-bromophenyl)-propionamide: Similar structure but with a bromine atom instead of iodine.
N,N-Diethyl-3-(4-chlorophenyl)-propionamide: Contains a chlorine atom instead of iodine.
N,N-Diethyl-3-(4-fluorophenyl)-propionamide: Features a fluorine atom in place of iodine.
Uniqueness
N,N-Diethyl-3-(4-iodophenyl)-propionamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C13H18INO |
|---|---|
分子量 |
331.19 g/mol |
IUPAC名 |
N,N-diethyl-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C13H18INO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChIキー |
NIRXQUPDISXKGT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


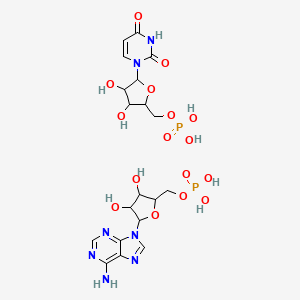
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
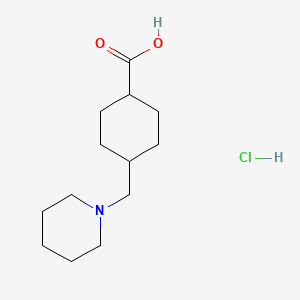
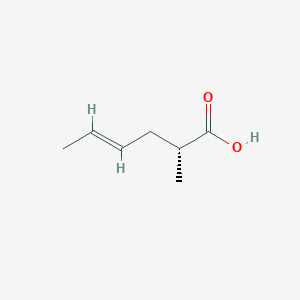
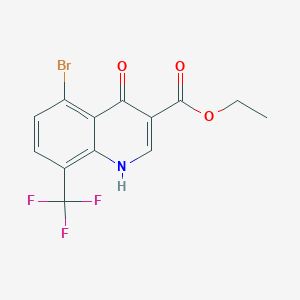
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

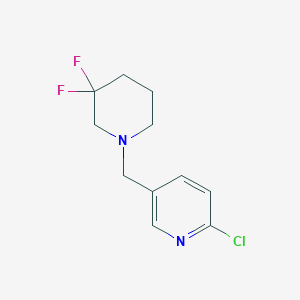
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

